molecular formula C17H24N4O3S B6726169 N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine

Cat. No.: B6726169
M. Wt: 364.5 g/mol
InChI Key: CANMTQCOTHCCPD-UHFFFAOYSA-N
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Description

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine ring, and a sulfonyl group, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-14-17(12-19-20-14)11-18-10-15-4-2-3-5-16(15)13-25(22,23)21-6-8-24-9-7-21/h2-5,12,18H,6-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANMTQCOTHCCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNCC2=CC=CC=C2CS(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine typically involves multiple steps. The process begins with the preparation of the pyrazole and morpholine intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine shares similarities with other compounds containing pyrazole and morpholine rings, such as:
    • N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(morpholin-4-ylsulfonylmethyl)phenyl]ethanamine
    • N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(morpholin-4-ylsulfonylmethyl)phenyl]propanamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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